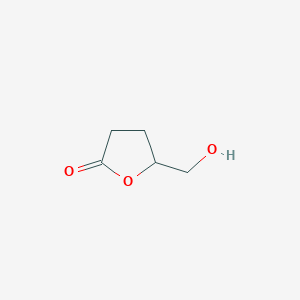

5-(hydroxymethyl)dihydrofuran-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128380. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSISJFFVIMQBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347209 | |

| Record name | 5-(Hydroxymethyl)dihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-51-3, 32780-06-6 | |

| Record name | 2(3H)-Furanone, dihydro-5-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(+)-4-Hydroxymethyl-4-butanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10374-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxymethyl)dihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-(hydroxymethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(hydroxymethyl)dihydrofuran-2(3H)-one, a substituted γ-butyrolactone, is a molecule of significant interest in various scientific domains, including synthetic organic chemistry and drug discovery. Its chiral nature and versatile functional groups make it a valuable building block for the synthesis of complex natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on providing practical data and methodologies for laboratory applications.

Chemical and Physical Properties

This compound, also known as γ-hydroxymethyl-γ-butyrolactone, possesses a five-membered lactone ring with a hydroxymethyl substituent at the 5-position. The presence of a chiral center at this position gives rise to (R) and (S) enantiomers, each with distinct optical properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | γ-Hydroxymethyl-γ-butyrolactone, 5-Hydroxymethyl-dihydro-furan-2-one | [1] |

| CAS Number | 10374-51-3 (racemic)[1], 52813-63-5 ((R)-enantiomer)[2], 32780-06-6 ((S)-enantiomer) | |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Appearance | Colorless viscous liquid | [2] |

| Boiling Point | 308.9 °C at 760 mmHg | [2] |

| Density | 1.224 g/cm³ (predicted) | |

| Solubility | Information not available | |

| Storage | Store at -20°C, dry, sealed | [2] |

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data: The proton NMR spectrum is expected to show distinct signals for the protons on the lactone ring and the hydroxymethyl group. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the C5 position.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data: The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the lactone will appear at the most downfield chemical shift.

¹³C NMR Data for 5-hydroxymethyl-2(5H)-furanone (for comparison)[3]:

-

Carbonyl (C=O): 173.52 ppm

-

Olefinic methines (=CH): 153.97 ppm and 122.86 ppm

-

Oxygenated methine (-CH-O-): 84.31 ppm

-

Oxymethylene (-CH₂-OH): 62.18 ppm

Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data: The FT-IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the lactone and the hydroxyl group.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (alcohol) | 3500 - 3200 (broad) |

| C-H stretch (alkane) | 3000 - 2850 |

| C=O stretch (γ-lactone) | ~1770 |

| C-O stretch (alcohol and ester) | 1300 - 1000 |

Experimental Protocols

Synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid (A Precursor)

Reaction Scheme:

Figure 1: Synthesis of a precursor to the target molecule.

Materials:

-

D-glutamic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Benzene

-

Hexane

Procedure:

-

To a mixed solution of D-glutamic acid (25 g, 170 mmol) in water (67 mL) and concentrated hydrochloric acid (35 mL), a solution of NaNO₂ (17.5 g, 253.6 mmol) in water (37.5 mL) is slowly added at 0 °C over a period of 4 hours.[4]

-

After the addition is complete, the reaction mixture is stirred overnight at room temperature to obtain a clear solution.[4]

-

The solvent is removed by vacuum evaporation.[4]

-

The residue is treated with ethyl acetate (80 mL) and filtered.[4]

-

The filtrate is dried over anhydrous sodium sulfate and subsequently concentrated.[4]

-

The concentrated residue is crystallized from a solvent mixture of ethyl acetate/benzene/hexane to afford (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid as a white crystalline solid (12.63 g, 57% yield).[4]

Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate, benzene, and hexane.[4]

Potential Reduction to this compound

The conversion of the carboxylic acid group in 5-oxotetrahydrofuran-2-carboxylic acid to a hydroxymethyl group would yield the target molecule. This reduction can typically be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). A general workflow for such a reduction is proposed below.

Figure 2: Proposed reduction workflow.

Reactivity and Stability

As a lactone, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the lactone ring to form the corresponding γ-hydroxy carboxylic acid. The hydroxyl group can undergo typical alcohol reactions, such as esterification and oxidation. The stability of the compound is enhanced under neutral and anhydrous conditions, and it is recommended to be stored at low temperatures.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, γ-butyrolactones (GBLs) as a class are known to be important signaling molecules, particularly in bacteria. In Streptomyces species, for example, GBLs act as autoregulators, controlling antibiotic production and morphological differentiation. These molecules typically bind to receptor proteins, which in turn regulate the transcription of specific genes.

The general mechanism of GBL signaling involves the binding of the GBL to a cytoplasmic receptor protein. This binding event causes a conformational change in the receptor, leading to its dissociation from its target operator DNA sequence. This dissociation relieves the repression of a downstream promoter, allowing for the transcription of genes involved in secondary metabolism and other cellular processes. The structural diversity of GBLs, including substitutions on the lactone ring, contributes to the specificity of their interactions with their cognate receptors.

Figure 3: Generalized γ-butyrolactone signaling pathway.

Given the structural similarity of this compound to known bacterial signaling molecules, it is a plausible candidate for use in studies aimed at modulating bacterial secondary metabolism or as a scaffold for the development of novel antibacterial agents.

Conclusion

This compound is a chiral building block with considerable potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a solid foundation of its known chemical and physical properties, expected spectroscopic characteristics, and a viable synthetic route to a key precursor. The exploration of its biological activity, particularly in the context of γ-butyrolactone signaling, presents an exciting avenue for future research and drug development endeavors.

References

- 1. 5-(Hydroxymethyl)oxolan-2-one | C5H8O3 | CID 98431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one [myskinrecipes.com]

- 3. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 53558-93-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone, also known as (S)-γ-hydroxymethyl-γ-butyrolactone, is a valuable chiral building block in the synthesis of a wide array of natural products and pharmaceuticals. Its stereodefined structure makes it a crucial starting material for the enantioselective preparation of complex molecules. This technical guide provides a detailed overview of the primary synthetic routes to this important compound, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies Overview

The synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone can be broadly categorized into several key approaches:

-

Synthesis from Chiral Pool Precursors: This is one of the most common and efficient strategies, utilizing readily available and enantiomerically pure starting materials from nature. L-glutamic acid is a prime example of such a precursor.

-

Enzymatic and Biocatalytic Methods: These methods leverage the high stereoselectivity of enzymes, such as lipases, to achieve kinetic resolutions or asymmetric reductions, providing access to the desired enantiomer with high purity.

-

Asymmetric Synthesis: Techniques like asymmetric dihydroxylation can be employed to introduce the required stereochemistry into an achiral precursor.

This guide will focus on a well-established and reliable method starting from the chiral pool precursor, L-glutamic acid.

Synthesis from L-Glutamic Acid

This synthetic route involves two main stages: the conversion of L-glutamic acid to the intermediate (S)-(+)-γ-butyrolactone-γ-carboxylic acid, followed by the selective reduction of the carboxylic acid functionality to the primary alcohol.

Stage 1: Synthesis of (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid

The first stage involves the diazotization of L-glutamic acid, which proceeds with retention of configuration at the chiral center to yield the corresponding lactone carboxylic acid.

Experimental Protocol:

A 6-liter Erlenmeyer flask equipped with a large magnetic stir bar is charged with 294 g (2 moles) of L-glutamic acid and 2 liters of distilled water. The suspension is stirred vigorously while solutions of 168 g (2.4 moles) of sodium nitrite in 1.2 liters of water and 1.2 liters of 2 N aqueous sulfuric acid are added simultaneously from separate funnels over approximately 30 minutes. During the addition, the reaction mixture should warm to 30–35°C, accompanied by the smooth evolution of nitrogen and nitrogen dioxide gases. After the addition is complete, the clear, colorless solution is stirred at room temperature for an additional 15 hours.

The water is then removed under reduced pressure using a rotary evaporator at a temperature below 50°C, resulting in a pasty solid. This solid is triturated with five 750 mL portions of boiling acetone. The hot acetone extracts are filtered and combined. Removal of the acetone with a rotary evaporator yields the crude (+)-γ-butyrolactone-γ-carboxylic acid as a slightly yellow oil.[1]

Quantitative Data for Stage 1:

| Parameter | Value |

| Starting Material | L-Glutamic Acid (294 g, 2 mol) |

| Reagents | Sodium Nitrite (168 g, 2.4 mol), Sulfuric Acid (2 N, 1.2 L) |

| Solvent | Water (3.2 L), Acetone (for extraction) |

| Reaction Time | 15 hours |

| Reaction Temperature | 30-35°C (during addition), Room Temperature (stirring) |

| Crude Yield | 243–259 g |

| Reference | [1] |

Stage 2: Reduction of (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid

The carboxylic acid group of the intermediate is selectively reduced to a primary alcohol using a suitable reducing agent, such as borane dimethyl sulfide complex, to yield the final product.

Experimental Protocol:

To a solution of (S)-(+)-γ-butyrolactone-γ-carboxylic acid in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), borane dimethyl sulfide complex (BH₃·SMe₂) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or other suitable analytical techniques).

Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl) to hydrolyze the borate esters. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone as a colorless to light yellow liquid.

Quantitative Data for Stage 2 (Representative):

| Parameter | Value |

| Starting Material | (S)-(+)-γ-Butyrolactone-γ-carboxylic acid |

| Reagent | Borane dimethyl sulfide complex (BH₃·SMe₂) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to Room Temperature |

| Purification | Column Chromatography |

| Note | Specific yields and enantiomeric excess for this step are highly dependent on the precise reaction conditions and purity of the starting material. Literature precedents for similar reductions suggest that high yields are achievable. |

Synthetic Pathway Visualization

The overall synthetic pathway from L-glutamic acid is depicted below.

Caption: Synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone from L-Glutamic Acid.

Alternative Synthetic Approaches

While the synthesis from L-glutamic acid is robust, other methods offer alternative pathways to the target molecule.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution provides a powerful method for obtaining enantiomerically pure compounds. In this approach, a racemic mixture of a suitable precursor, such as 5-hydroxy-2(5H)-furanone, is subjected to acylation catalyzed by a lipase (e.g., Lipase PS). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer of the starting material. This method can yield products with high enantiomeric excess.[2]

Workflow for Lipase-Catalyzed Kinetic Resolution:

Caption: Lipase-catalyzed kinetic resolution for the synthesis of the target molecule's precursor.

Conclusion

The synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone is a critical process for the development of various chiral pharmaceuticals and natural products. The route starting from L-glutamic acid represents a reliable and well-documented method that leverages a readily available chiral precursor. Alternative methods, such as enzyme-catalyzed resolutions, offer powerful tools for achieving high enantiopurity. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for enantiomeric purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field to successfully synthesize this important chiral synthon.

References

5-(hydroxymethyl)dihydrofuran-2(3H)-one IUPAC name and structure

An In-depth Technical Guide to 5-(hydroxymethyl)dihydrofuran-2(3H)-one

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers its chemical identity, physicochemical properties, a representative synthetic protocol, and key applications.

Chemical Identity and Structure

This compound is a gamma-butyrolactone derivative characterized by a five-membered lactone ring with a hydroxymethyl substituent at the 5-position. This chiral center makes it a valuable building block in asymmetric synthesis.

-

IUPAC Name : 5-(hydroxymethyl)dihydro-2(3H)-furanone[1]

-

Alternative IUPAC Name : 5-(hydroxymethyl)oxolan-2-one[2][3]

-

CAS Number : 10374-51-3 (for the racemate)[3][4][5][6]; 32780-06-6 (for the S-enantiomer)[2][7]; 52813-63-5 (for the R-enantiomer)[8]

-

SMILES : C1CC(=O)OC1CO[3]

-

InChI Key : NSISJFFVIMQBRN-UHFFFAOYSA-N (for the racemate)[1]

Structure:

The 2D structure of this compound is depicted below:

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. Data may vary depending on the isomeric form (racemate vs. enantiomer) and purity.

| Property | Value | Source(s) |

| Molecular Weight | 116.12 g/mol | [1][4][7][8] |

| Appearance | Colorless to light yellow liquid/thick oil | [1][6][7][8][9] |

| Density | 1.224 - 1.23 g/cm³ at 25 °C | [5][7][9] |

| Boiling Point | 110 - 115 °C at 0.2 mmHg163 °C at 10 Torr308.9 °C at 760 mmHg | [5][7][8][9] |

| Refractive Index | n20/D 1.462 - 1.47 | [6][7] |

| Optical Rotation ([α]D) | (S)-enantiomer: +56° (c=3, Chloroform) | [7] |

| Storage Conditions | Store at 2-8°C or in a freezer (-20°C), sealed in a dry environment | [1][7][8][9] |

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure this compound often starts from readily available chiral precursors. A common and efficient method involves the reduction of a suitable lactone, such as D-ribonolactone for the (S)-enantiomer.

Representative Protocol for the Synthesis of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one from D-Ribonolactone

This protocol is a generalized representation of synthetic strategies reported in the literature.[10]

Objective: To synthesize (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one via the selective reduction of D-ribonolactone.

Materials:

-

D-Ribono-1,4-lactone

-

A suitable reducing agent (e.g., Sodium borohydride in a controlled manner or catalytic hydrogenation)

-

Solvent (e.g., Ethanol, water, or a mixture)

-

Acid for workup (e.g., Dilute HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve D-Ribono-1,4-lactone in an appropriate solvent system in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: Slowly add the reducing agent to the stirred solution, maintaining a low temperature to control the reaction rate and selectivity. The reaction aims to selectively reduce the ester group while preserving the lactone ring, or more commonly, to reduce a protected precursor which is later deprotected and cyclized. A more direct approach involves selective deoxygenation of the hydroxyl groups at C2 and C3.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of dilute acid.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR and IR spectroscopy, and measure the optical rotation to confirm enantiomeric purity.

Applications and Biological Activity

This compound is a significant intermediate in various fields due to its versatile chemical nature. Its applications range from the synthesis of complex pharmaceuticals to its use in the flavor and fragrance industry.

Key Application Areas:

-

Pharmaceutical Synthesis : It serves as a crucial chiral building block for producing enantiomerically pure pharmaceuticals, including antiviral and anticancer drugs.[8][]

-

Flavor and Fragrance : The (S)-enantiomer is used in the synthesis of flavoring agents and fragrances, valued for its pleasant sensory profile.[7]

-

Organic Synthesis : It is a versatile precursor for creating more complex molecules and natural products.[6][]

Reported Biological Activities:

-

Antimicrobial and Antioxidant : Studies suggest potential antimicrobial activity against rice pathogens like Magnaporthe oryzae and Xanthomonas oryzae, as well as general antioxidant properties.[4][9]

-

Cytotoxic Activity : The compound and its derivatives have been investigated for their effects on various cancer cell lines, with some showing weak cytotoxic activity against HepG-2, Daoy, and HeLa cells.[]

Visualized Workflows and Relationships

The following diagrams illustrate the synthetic pathway and the logical relationships of the compound's applications.

Caption: Generalized workflow for the synthesis of the target compound.

Caption: Key application areas for this compound.

References

- 1. This compound | 10374-51-3 [sigmaaldrich.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 5-(Hydroxymethyl)oxolan-2-one | C5H8O3 | CID 98431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10374-51-3 [chemicalbook.com]

- 5. 5-(Hydroxymethyl)dihydro-2(3H)-furanone | CAS#:10374-51-3 | Chemsrc [chemsrc.com]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one [myskinrecipes.com]

- 9. This compound CAS#: 10374-51-3 [m.chemicalbook.com]

- 10. A short synthesis of (s)-5-hydroxymethyl-(5h)-furan-2-one and derivatives from d-ribonolactone | Semantic Scholar [semanticscholar.org]

Spectroscopic and Synthetic Insights into 5-(Hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral intermediate in the synthesis of various biologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside generalized experimental protocols for these analytical techniques. Furthermore, a representative synthetic pathway for its preparation is illustrated.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.60 - 4.50 | m | - | H-5 |

| 3.80 - 3.60 | m | - | -CH₂OH |

| 2.60 - 2.40 | m | - | H-3 |

| 2.30 - 2.10 | m | - | H-4 |

| 2.00 - 1.80 | m | - | H-4 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | C-2 (C=O) |

| 81.0 | C-5 |

| 65.0 | -CH₂OH |

| 29.0 | C-3 |

| 25.0 | C-4 |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (hydroxyl) |

| 2950, 2880 | Medium | C-H stretch (aliphatic) |

| 1770 | Strong | C=O stretch (γ-lactone) |

| 1180 | Strong | C-O stretch (ester) |

| 1060 | Strong | C-O stretch (hydroxyl) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 117 | 5 | [M+H]⁺ |

| 116 | 2 | [M]⁺ |

| 85 | 100 | [M - CH₂OH]⁺ |

| 57 | 40 | [C₃H₅O]⁺ |

| 43 | 60 | [C₂H₃O]⁺ |

Experimental Protocols

The following sections outline generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Pathway

This compound can be synthesized through various routes. One common approach involves the reduction of the corresponding carboxylic acid or ester derivative of a furan or a related heterocyclic compound. The following diagram illustrates a generalized workflow for a potential synthesis.

Caption: Generalized synthetic workflow for this compound.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the structural characterization of this compound using the spectroscopic techniques discussed is outlined below.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

The Elusive Natural Presence of 5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide and Knowledge Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(hydroxymethyl)dihydrofuran-2(3H)-one, a γ-butyrolactone of interest for its potential applications in the pharmaceutical and flavor industries, remains surprisingly elusive in the natural world. This technical guide provides a comprehensive overview of the current, limited knowledge regarding its natural occurrence. While its presence has been noted in a marine sponge, a significant literature gap exists concerning its distribution in terrestrial plants, fruits, and fermented products. This document summarizes the available data, outlines potential biosynthetic pathways based on analogous compounds, and details generalized experimental protocols for its future investigation. The aim is to equip researchers with the foundational knowledge required to explore this promising molecule, while clearly delineating the substantial research opportunities that await.

Natural Occurrence: An Almost Blank Canvas

Despite the widespread distribution of γ-butyrolactones in nature, documented evidence for the natural occurrence of this compound is exceptionally scarce. The primary and, to date, sole specific identification of this compound in a natural source is from the marine sponge Haliclona sp., collected from the Red Sea. While this discovery confirms its existence as a natural product, the study did not provide quantitative data on its concentration within the sponge, nor did it detail the specific analytical methods used for its quantification.

Numerous searches of scientific literature for its presence in fruits, vegetables, and fermented foods have been unfruitful, often leading to confusion with the structurally distinct and more commonly researched compound, 5-hydroxymethylfurfural (HMF). This persistent misidentification highlights a critical challenge in the study of this specific lactone.

Table 1: Documented Natural Sources of this compound

| Natural Source | Organism Classification | Location | Quantitative Data | Reference |

| Marine Sponge | Haliclona sp. | Red Sea | Not Reported | --INVALID-LINK-- |

Biosynthesis: A Hypothetical Pathway

In the absence of direct research, a hypothetical biosynthetic pathway for this compound can be postulated based on the well-characterized biosynthesis of other γ-butyrolactones, particularly the A-factor in Streptomyces species and various lactones in fungi.

Fungal Biosynthesis of γ-Lactones: A Potential Model

Fungi are known producers of a diverse array of lactones. The biosynthesis typically involves the hydroxylation of fatty acids followed by β-oxidation and subsequent lactonization. A plausible pathway for this compound could originate from a C6 hydroxy fatty acid.

In-Depth Technical Guide: 5-(hydroxymethyl)dihydrofuran-2(3H)-one (CAS: 10374-51-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(hydroxymethyl)dihydrofuran-2(3H)-one, with the CAS number 10374-51-3, is a versatile heterocyclic compound belonging to the γ-butyrolactone family. Its structure, featuring both a lactone and a primary alcohol functional group, makes it a valuable chiral building block and intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and known biological activities, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and biological assays.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 10374-51-3 | |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 308.9 °C at 760 mmHg | [3] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C, dry and sealed | [3] |

Spectroscopic Data

Note: The following data is for (S)-5-(hydroxymethyl)-2(5H)-furanone and should be used as a reference for interpreting the spectra of the saturated target compound.

| Spectroscopic Data for (S)-5-(hydroxymethyl)-2(5H)-furanone | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.15 (dd, J = 5.8, 1.5 Hz, 1H, H-3), 6.18 (dd, J = 5.8, 2.0 Hz, 1H, H-2), 5.05 (m, 1H, H-5), 3.95 (dd, J = 12.5, 3.0 Hz, 1H, H-6a), 3.80 (dd, J = 12.5, 4.5 Hz, 1H, H-6b) |

| ¹³C NMR (CDCl₃) | δ (ppm): 173.5 (C-1), 154.0 (C-3), 122.9 (C-2), 84.3 (C-5), 62.2 (C-6) |

Interpretation Notes for this compound:

-

¹H NMR: The spectrum of the saturated compound is expected to show signals for the protons on the saturated furanone ring, likely appearing as complex multiplets in the aliphatic region, in addition to the signals for the hydroxymethyl group.

-

¹³C NMR: The carbons of the saturated ring will have significantly different chemical shifts compared to the unsaturated analog, appearing at higher field (lower ppm values).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the lactone (typically around 1770 cm⁻¹) and a broad band in the region of 3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and fragmentation patterns resulting from the loss of the hydroxymethyl group, water, and cleavage of the lactone ring.

Synthesis and Reactions

This compound is a key intermediate in organic synthesis. While specific, detailed, and publicly available experimental protocols for its synthesis are scarce, general synthetic strategies for γ-butyrolactones can be adapted.

General Synthetic Approaches

One common approach to synthesizing substituted γ-butyrolactones involves the reaction of an appropriate epoxide with a malonic ester, followed by hydrolysis, decarboxylation, and lactonization. For the synthesis of this compound, a potential starting material could be epichlorohydrin, which provides the necessary carbon backbone and functional handles.

Biological Activity and Applications

This compound and its derivatives have been investigated for a range of biological activities, making them of interest to the pharmaceutical and drug development sectors. It is primarily utilized as a precursor in the synthesis of pharmaceuticals and natural products.[2]

Antimicrobial and Antioxidant Activity

Studies have suggested that this compound may possess antimicrobial and antioxidant properties.[4] Its potential antimicrobial activity could be attributed to the furanone scaffold, which is known to interfere with bacterial signaling pathways, such as quorum sensing, and can induce oxidative stress in microbial cells.

The antioxidant activity is likely due to the presence of the hydroxyl group, which can act as a radical scavenger.

Cytotoxic Activity

Some research has indicated that this compound exhibits weak cytotoxic activity against certain cancer cell lines.[2] This suggests that it could serve as a scaffold for the development of more potent anticancer agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. However, standard methodologies for assessing antimicrobial and antioxidant activities can be applied.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

General Protocol for DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of a compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any particular signaling pathways. However, based on the known activities of related furanone compounds, it is plausible that it could modulate pathways involved in bacterial quorum sensing or cellular responses to oxidative stress. Further research is required to elucidate its precise molecular targets and mechanisms of action.

Conclusion

This compound is a compound with significant potential in organic synthesis and as a scaffold for the development of new therapeutic agents. Its known, albeit modest, biological activities warrant further investigation. This guide has summarized the currently available technical information to aid researchers and drug development professionals in their work with this versatile molecule. Future research should focus on elucidating its specific biological targets and mechanisms of action, as well as developing efficient and scalable synthetic routes.

References

- 1. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococ… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Chiral Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide

Introduction

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as (R)-γ-hydroxymethyl-γ-butyrolactone, is a crucial chiral building block, or synthon, in the field of organic chemistry.[1] Its specific stereochemistry and bifunctional nature (lactone and primary alcohol) make it an invaluable intermediate for the synthesis of a wide array of complex, biologically active molecules and natural products.[1][2] This compound, identified by CAS Number 52813-63-5, is particularly vital in the pharmaceutical industry for developing enantiomerically pure antiviral and anticancer drugs, where precise molecular configuration is essential for efficacy and safety.[1][2]

This guide provides an in-depth technical overview of the primary enantioselective strategies for synthesizing (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, tailored for researchers, scientists, and professionals in drug development. It covers established methods starting from the chiral pool, as well as modern catalytic asymmetric approaches, presenting detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The enantioselective synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is predominantly achieved through two major strategies:

-

Chiral Pool Synthesis: This classical approach utilizes readily available and inexpensive enantiopure natural products, such as amino acids or sugars, as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule. L-glutamic acid and L-malic acid are the most common precursors for this strategy.

-

Catalytic Asymmetric Synthesis: This modern strategy involves the use of a chiral catalyst to induce stereoselectivity in a reaction that converts a prochiral substrate into a chiral product. Methods like asymmetric hydrogenation, epoxidation, and kinetic resolution fall under this category, often offering high efficiency and enantiopurity.[3][4]

Synthesis from the Chiral Pool: L-Glutamic Acid

The most established and widely used method for synthesizing (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one begins with L-glutamic acid. The synthesis pathway leverages the (S)-stereocenter of L-glutamic acid, which, through a diazotization reaction, undergoes an intramolecular SN2 reaction with retention of configuration to form the corresponding (S)-lactone acid. Subsequent reduction of the carboxylic acid furnishes the target (R)-alcohol. The inversion of the stereochemical descriptor from (S) to (R) is a result of the change in Cahn-Ingold-Prelog priority rules, not a change in the absolute spatial arrangement of the stereocenter.

Synthetic Pathway from L-Glutamic Acid

Caption: Synthetic route from L-Glutamic Acid.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Diazotization to form (S)-2-oxotetrahydrofuran-5-carboxylic acid

-

A solution of L-glutamic acid (e.g., 1 mol) in aqueous sulfuric acid (e.g., 2M) is prepared in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, and the mixture is cooled to 0°C in an ice-salt bath.

-

A solution of sodium nitrite (NaNO₂, e.g., 1.2 mol) in water is added dropwise to the stirred glutamic acid solution over a period of 2-3 hours, ensuring the temperature is maintained below 5°C. (Caution: Evolution of nitrogen gas occurs).

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

The aqueous solution is then continuously extracted with an organic solvent (e.g., ethyl acetate) for 24-48 hours.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-oxotetrahydrofuran-5-carboxylic acid, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Reduction to (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

-

The crude lactone acid from the previous step (e.g., 1 mol) is dissolved in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

-

The solution is cooled to 0°C, and a solution of borane-dimethyl sulfide complex (BMS, e.g., 1.1 mol) or another suitable reducing agent like borane-THF complex is added dropwise.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C.

-

The solvent is removed under reduced pressure. The residue is redissolved in methanol and evaporated again to remove borate esters.

-

The final crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford pure (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one as a colorless viscous liquid.[2]

Quantitative Data

| Starting Material | Key Reagents | Typical Overall Yield | Enantiomeric Excess (ee) |

| L-Glutamic Acid | 1. NaNO₂, H₂SO₄; 2. BMS | 60-75% | >98% |

| L-Glutamic Acid | 1. NaNO₂, H₂SO₄; 2. BH₃·THF | 65-80% | >98% |

Synthesis from the Chiral Pool: L-Malic Acid

An alternative route utilizes L-malic acid, another readily available chiral precursor. This pathway typically involves the esterification of both carboxylic acids, followed by a regioselective reduction of the ester group not adjacent to the hydroxyl group, and subsequent acid-catalyzed cyclization (lactonization).

Synthetic Pathway from L-Malic Acid

Caption: Synthetic route from L-Malic Acid.

Experimental Protocol: Synthesis from L-Malic Acid

A common method involves converting L-malic acid into its diester, which is then reduced to the corresponding triol, followed by a selective oxidation-lactonization.[5]

-

Esterification: L-malic acid (1 mol) is refluxed in methanol (e.g., 10 volumes) with a catalytic amount of sulfuric acid for 10 hours.[5] The mixture is cooled, neutralized with a base like sodium bicarbonate, and concentrated. The resulting diester is extracted into an organic solvent, dried, and concentrated to yield dimethyl (S)-2-hydroxysuccinate.[5]

-

Reduction: The diester (1 mol) is dissolved in an appropriate solvent like THF and treated with a strong reducing agent such as sodium borohydride or lithium aluminum hydride to reduce both ester groups, affording (S)-1,2,4-butanetriol.

-

Cyclization/Lactonization: The resulting triol is subjected to a selective oxidation (e.g., using platinum-based catalysts or enzymatic methods) of the primary hydroxyl group at C4, followed by spontaneous or acid-catalyzed lactonization to yield the target product.

Quantitative Data

| Starting Material | Key Reagents | Typical Overall Yield | Enantiomeric Excess (ee) |

| L-Malic Acid | 1. MeOH, H⁺; 2. NaBH₄; 3. [Ox] | 40-60% | >97% |

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis provides an elegant alternative to chiral pool methods, creating the desired stereocenter from a prochiral substrate. For γ-butyrolactones, asymmetric hydrogenation of α,β-unsaturated precursors is a powerful technique.

General Workflow for Asymmetric Hydrogenation

Caption: Catalytic asymmetric hydrogenation workflow.

Methodology Overview

This approach involves the hydrogenation of a prochiral unsaturated lactone, such as 5-(hydroxymethyl)furan-2(5H)-one, using a transition metal complex (commonly Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand (e.g., BINAP, MeO-Biphep).[4] The chiral ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thereby producing the desired enantiomer with high selectivity.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, the chiral ligand (e.g., (R)-BINAP, 1.1 mol%) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) are dissolved in a degassed solvent (e.g., dichloromethane or methanol).

-

Reaction Setup: The unsaturated lactone substrate (1 mol) is dissolved in the same degassed solvent and placed in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).

-

The reaction is stirred at a specific temperature (e.g., room temperature to 50°C) for a set time (e.g., 12-24 hours), monitoring for hydrogen uptake.

-

Work-up and Purification: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Quantitative Data for Catalytic Methods

| Substrate | Catalyst System | Reaction Type | Typical Yield | Enantiomeric Excess (ee) |

| Unsaturated Lactone | Rh-(R)-BINAP | Asymmetric Hydrogenation | >90% | >99% |

| Benzylidenecyclopropane | Oxazolidinone catalyst/Oxone | Asymmetric Epoxidation/Rearrangement | 70-85% | up to 91%[3] |

| Racemic Dihydrofuran | Pd-(R)-BINAP(O) | Kinetic Resolution (Heck Reaction) | ~45% (product) | >90%[6] |

Conclusion

The chiral synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one can be effectively achieved through several reliable pathways. The choice of method depends on factors such as the availability and cost of starting materials, scalability, and the required level of enantiopurity.

-

Synthesis from L-glutamic acid remains the most common, cost-effective, and scalable method for large-scale production, consistently delivering high enantiopurity.

-

Synthesis from L-malic acid provides a viable alternative from the chiral pool, though it may involve more steps.

-

Catalytic asymmetric methods represent the forefront of enantioselective synthesis, offering high yields and exceptional enantiomeric excess. While catalyst costs can be a factor, these routes are highly efficient and atom-economical, making them attractive for the synthesis of high-value pharmaceutical intermediates.

This guide provides the foundational knowledge and practical protocols for researchers to select and implement the most suitable strategy for their specific synthetic goals.

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one [myskinrecipes.com]

- 3. Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Physical and chemical properties of 5-(hydroxymethyl)oxolan-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known biological activities of 5-(hydroxymethyl)oxolan-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Information

IUPAC Name: 5-(hydroxymethyl)oxolan-2-one[][2]

Synonyms: 5-(hydroxymethyl)dihydrofuran-2(3H)-one, γ-(hydroxymethyl)-γ-butyrolactone, 5-Hydroxymethyl-dihydro-furan-2-one[][2]

CAS Number: 10374-51-3, 32780-06-6 (for the (S)-enantiomer)[][3]

Molecular Formula: C₅H₈O₃[][3]

Molecular Weight: 116.12 g/mol [3]

Physical and Chemical Properties

The physical and chemical properties of 5-(hydroxymethyl)oxolan-2-one are summarized in the tables below. Data has been compiled from various sources and variations in reported values are noted.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Melting Point | 72-74 °C | [4] |

| Boiling Point | 110-115 °C at 0.2 mmHg | [4] |

| 308.9 °C at 760 mmHg | [5] | |

| Density | 1.237 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.471 | [4] |

| Flash Point | >230 °F | [4] |

| Vapor Pressure | 6.02E-05 mmHg at 25°C | [4] |

| Solubility | Information not available | |

| Specific Rotation ([α]D) | +56° (c=3 in chloroform) for (S)-enantiomer | [4] |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| InChI Key | NSISJFFVIMQBRN-UHFFFAOYSA-N | [2] |

| SMILES | C1CC(=O)OC1CO | [2] |

| LogP | -0.31570 | [4] |

| Polar Surface Area (PSA) | 46.53 Ų | [4] |

| IR Spectra | Available, indicates presence of hydroxyl and lactone carbonyl groups. | [2] |

| NMR Spectra | Data available, confirms the chemical structure. | [5] |

Experimental Protocols

Synthesis of 5-(hydroxymethyl)oxolan-2-one

A general method for the synthesis of hydroxy-substituted γ-butyrolactones involves the reduction of a 2-hydroxy substituted alkane diacid lower alkyl diester.[3][6] The following is a generalized protocol based on this approach.

Reaction Scheme:

Materials:

-

Dialkyl 2-hydroxyadipate (e.g., dimethyl or diethyl ester)

-

Alkali metal borohydride (e.g., sodium borohydride)

-

Anhydrous, non-reactive solvent (e.g., tetrahydrofuran, ethanol)

-

Acid for workup (e.g., dilute hydrochloric acid)

-

Solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dialkyl 2-hydroxyadipate in the chosen anhydrous solvent.

-

Reduction: Cool the solution in an ice bath. Slowly add the alkali metal borohydride in portions to control the reaction temperature, which should be maintained between -10 °C and 60 °C.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, cautiously quench the reaction by the slow addition of a dilute acid solution until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[3][6]

-

Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-(hydroxymethyl)oxolan-2-one.

Caption: General workflow for the synthesis and purification of 5-(hydroxymethyl)oxolan-2-one.

Reactivity and Stability

The chemical reactivity of 5-(hydroxymethyl)oxolan-2-one is primarily dictated by its two functional groups: the γ-butyrolactone ring and the primary hydroxyl group.

-

Lactone Ring: The lactone is a cyclic ester and is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding γ-hydroxy carboxylic acid. Under strongly alkaline conditions (pH 12.0), the conversion of γ-butyrolactone (GBL) to γ-hydroxybutyric acid (GHB) is rapid and complete within minutes.[] In the presence of alcohols and acidic conditions, the lactone can undergo transesterification to form the corresponding ester of the γ-hydroxy carboxylic acid.[7]

-

Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification or etherification.

The stability of the related γ-hydroxybutyrate in whole blood has been shown to be stable for up to 6 months when stored at 4°C.[8]

Biological Activity

Direct research on the biological activity of 5-(hydroxymethyl)oxolan-2-one is limited. However, some studies have indicated potential applications.

-

Antimicrobial and Antioxidant Activity: this compound has been reported to have potential antimicrobial and antioxidant activity against rice pathogens, specifically Magnaporthe oryzae and Xanthomonas oryzae.[7] Another study also suggested its antioxidant properties based on investigations of pineapple plant waste biomass.[7]

While direct evidence for other biological activities is lacking, the γ-butyrolactone scaffold is present in numerous biologically active natural products and synthetic compounds, suggesting a broad potential for 5-(hydroxymethyl)oxolan-2-one. For instance, derivatives of dibenzyl butyrolactone lignans have shown anti-proliferative activities.[9][10] The core structure is also a key intermediate in the synthesis of antiviral and anticancer drugs.[5] For example, the chemotherapeutic drug sapacitabine contains a modified oxolane ring.[11]

Due to the limited specific data on the biological activity and mechanism of action of 5-(hydroxymethyl)oxolan-2-one, a signaling pathway diagram cannot be provided at this time. The diagram below illustrates a generalized experimental workflow for screening the biological activity of a compound like 5-(hydroxymethyl)oxolan-2-one.

Caption: A generalized workflow for the biological screening of 5-(hydroxymethyl)oxolan-2-one.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-(hydroxymethyl)oxolan-2-one is classified as a warning.[2] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment should be used when handling this compound.

References

- 2. 5-(Hydroxymethyl)oxolan-2-one | C5H8O3 | CID 98431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one [myskinrecipes.com]

- 6. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 7. This compound | 10374-51-3 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 10374-51-3|this compound|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

Commercial Suppliers of 5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a versatile chiral building block crucial in the synthesis of a variety of biologically active molecules and natural products. This document outlines the availability of the racemic mixture and its individual (S)- and (R)-enantiomers, presenting key quantitative data from various suppliers to facilitate informed purchasing decisions for research and development purposes.

Introduction to this compound

This compound, also known as γ-butyrolactone-γ-carboxylic acid, is a five-membered lactone ring with a hydroxymethyl substituent at the 5-position. The chiral center at this position gives rise to two enantiomers: (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one and (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one. These enantiomerically pure forms are valuable starting materials in asymmetric synthesis, particularly in the development of pharmaceuticals where specific stereochemistry is often critical for therapeutic efficacy and safety.

The compound serves as a key intermediate in the synthesis of a range of molecules, including antiviral and anticancer drugs.[1] Its utility is also recognized in the food and cosmetic industries, where the (S)-enantiomer, in particular, is used as a flavoring agent and fragrance component.[2]

Commercial Supplier Data

The following tables summarize the quantitative data for the racemic mixture and the individual enantiomers of this compound available from various commercial suppliers. This information has been compiled from publicly available data sheets and product pages.

Racemic this compound

| Supplier | Product Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |

| Sigma-Aldrich | Synthonix: 5013 | 10374-51-3 | 96% | C₅H₈O₃ | 116.12 | Liquid | Freezer |

| MySkinRecipes | #119818 | 10374-51-3 | ≥95% | C₅H₈O₃ | 116.12 | Colorless to Light Yellow Liquid | 2-8°C |

| ChemUniverse | P61657 | 10374-51-3 | 95% | C₅H₈O₃ | 116.12 | Not Specified | Not Specified |

| BOC Sciences | Not Specified | 10374-51-3 | Not Specified | C₅H₈O₃ | 116.12 | Not Specified | Cool, dry, well-ventilated place |

(S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

| Supplier | Product Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |

| Sigma-Aldrich | BLD Pharmatech: BL3H1F1C8CD8 | 32780-06-6 | 95% | C₅H₈O₃ | 116.12 | Liquid or Solid or Semi-solid or lump | Freezer, under -20°C |

| Chem-Impex | Not Specified | 32780-06-6 | ≥ 98% (Chiral purity) | C₅H₈O₃ | 116.12 | Colorless to clear liquid | 2-8°C |

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

| Supplier | Product Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |

| MySkinRecipes | #71055 | 52813-63-5 | 95% | C₅H₈O₃ | 116.12 | Colorless Viscous Liquid | -20°C, dry, sealed |

Experimental Protocols

A thorough review of commercially available documentation from the suppliers listed above did not yield detailed, step-by-step experimental protocols for the use of this compound in specific applications such as synthesis or assays. While general applications are mentioned, for instance, its use as an intermediate in the production of antiviral and anticancer drugs, specific procedural information is not provided.[1] Researchers are advised to consult the primary scientific literature for detailed experimental methodologies. For example, publications in organic synthesis and medicinal chemistry journals often describe the use of this and similar chiral building blocks in their experimental sections.

Supplier and Compound Selection Workflow

The selection of the appropriate form of this compound and the corresponding supplier is a critical step in the experimental design process. The following diagram illustrates a logical workflow to guide researchers in this decision-making process.

Caption: Decision workflow for selecting the appropriate form and supplier of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-(hydroxymethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile chiral building block, 5-(hydroxymethyl)dihydrofuran-2(3H)-one. This γ-butyrolactone derivative serves as a crucial starting material for the synthesis of a wide range of biologically active molecules with potential therapeutic applications, including anticancer and antimicrobial agents.

Application Notes

This compound is a highly valuable chiral precursor in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive lactone ring and a primary hydroxyl group, allows for a diverse array of chemical modifications. The inherent chirality of this starting material is of particular importance in the development of enantiomerically pure pharmaceuticals, where stereochemistry often dictates biological activity and safety.

Key Applications:

-

Anticancer Drug Development: Derivatives of this compound have shown promise as anticancer agents. Synthetic strategies often focus on introducing aromatic and heterocyclic moieties to enhance cytotoxicity against various cancer cell lines. The mechanism of action for some of these derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and cell cycle arrest.

-

Antimicrobial Agent Synthesis: This scaffold is also utilized in the development of novel antimicrobial compounds. Modifications can be tailored to target specific bacterial processes, such as quorum sensing, which is a cell-to-cell communication mechanism that regulates virulence and biofilm formation.

-

Asymmetric Synthesis: The chiral center at the C5 position makes it an excellent starting material for the stereoselective synthesis of complex natural products and their analogues.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key derivatives from this compound.

Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification

Esterification of the primary hydroxyl group is a common first step in the derivatization of this compound, allowing for the introduction of various functional groups.

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous alcohol (e.g., methanol, ethanol) or a suitable solvent for azeotropic removal of water (e.g., toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent), dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the carboxylic acid (1.1 to 1.5 equivalents).

-

Carefully add a catalytic amount of the strong acid catalyst (e.g., 0.05 equivalents of sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an organic solvent was used, dilute the mixture with more of the same solvent. If an alcohol was used as the solvent, remove it under reduced pressure and dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester derivative.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of Azide Derivatives for Click Chemistry

Conversion of the hydroxyl group to an azide allows for the subsequent introduction of a wide variety of molecular fragments via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click chemistry" reaction.

Step 2a: Tosylation of the Hydroxyl Group

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 equivalents), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.

Step 2b: Azide Substitution

Materials:

-

Tosylated this compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the tosylated intermediate (1 equivalent) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 to 2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 5-(azidomethyl)dihydrofuran-2(3H)-one by column chromatography.

Step 2c: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

5-(azidomethyl)dihydrofuran-2(3H)-one

-

Terminal alkyne of choice

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol/water (1:1) mixture

Procedure:

-

In a reaction vessel, dissolve 5-(azidomethyl)dihydrofuran-2(3H)-one (1 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,2,3-triazole derivative by column chromatography.

Data Presentation

The following tables summarize quantitative data for representative derivatives synthesized from furanone and dihydrofuranone scaffolds, demonstrating their potential biological activities.

Table 1: Anticancer Activity of Furanone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FD-1 | HeLa (Cervical) | 62.37 | [1][2] |

| FD-2 | HepG2 (Liver) | >100 | [1][2] |

| FD-3 | Vero (Normal) | >100 | [1][2] |

FD-1 represents (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, a derivative of a related furan carboxylate.

Table 2: Antimicrobial Activity of a Furanone Derivative

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| FD-1 | Photobacterium damselae | 250 | [1][2] |

FD-1 represents (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the derivatives of this compound.

Caption: Anticancer mechanism of γ-butyrolactone derivatives.

Caption: Antimicrobial mechanism via quorum sensing inhibition.

Caption: General experimental workflow for synthesis and evaluation.

References

Application of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in Pharmaceutical Synthesis: A Versatile Chiral Building Block

Introduction

5-(hydroxymethyl)dihydrofuran-2(3H)-one, a γ-butyrolactone derivative, serves as a critical chiral precursor in the synthesis of a variety of pharmaceutical agents. Its inherent chirality and versatile functionality, including a lactone ring and a primary hydroxyl group, make it an invaluable starting material for the stereoselective synthesis of complex molecules, particularly nucleoside analogues with antiviral properties and other substituted furan derivatives with potential anticancer and antibacterial activities. This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthetic transformations.

Application Note 1: Synthesis of Antiviral Nucleoside Analogues

The enantiomerically pure forms of this compound, particularly the (S)-enantiomer, are extensively used in the synthesis of nucleoside analogues that are potent antiviral agents. The furanose-like structure of this lactone provides a scaffold that mimics the sugar moiety of natural nucleosides.

A notable example is the synthesis of the anti-HIV agent F-ddA (9-(2,3-Dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine). In this synthesis, (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone serves as the chiral precursor to the fluorinated sugar mimic.

Experimental Protocol: Synthesis of a Key Intermediate for F-ddA

This protocol outlines the initial steps in the synthesis of F-ddA, starting from (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone, focusing on the protection of the hydroxyl group and subsequent stereoselective fluorination.

Step 1: Protection of the Hydroxyl Group

The primary hydroxyl group of (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone is protected to prevent its interference in subsequent reactions. A common protecting group for this purpose is the tert-butyldiphenylsilyl (TBDPS) group due to its steric bulk, which can influence the stereochemistry of subsequent reactions.

| Reagent/Solvent | Molar Equiv. | Amount |

| (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone | 1.0 | (as required) |

| tert-Butyldiphenylsilyl chloride (TBDPS-Cl) | 1.1 | (adjust to substrate) |

| Imidazole | 2.5 | (adjust to substrate) |

| Dichloromethane (DCM) | - | (sufficient to dissolve) |

Procedure:

-

Dissolve (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone in anhydrous dichloromethane.

-

Add imidazole to the solution.

-

Add TBDPS-Cl dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the TBDPS-protected lactone.

Expected Yield: ~91%

Step 2: Stereoselective Fluorination

The protected lactone undergoes stereoselective fluorination at the C2 position, a crucial step in introducing the fluorine atom with the desired β-stereochemistry for antiviral activity.

| Reagent/Solvent | Molar Equiv. | Amount |

| TBDPS-protected lactone | 1.0 | (from Step 1) |

| Diethylaminosulfur trifluoride (DAST) | 1.5 | (adjust to substrate) |

| Anhydrous Tetrahydrofuran (THF) | - | (sufficient to dissolve) |

Procedure:

-

Dissolve the TBDPS-protected lactone in anhydrous THF and cool to -78 °C.

-

Slowly add DAST to the solution.

-

Stir the reaction mixture at -78 °C for the specified time (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate at -78 °C.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting fluoro-lactone by column chromatography.

This fluorinated intermediate is then carried forward through reduction and coupling with an appropriate nucleobase to complete the synthesis of F-ddA.